molecular formula C10H10N4 B2527505 2-Hydrazinyl-6-(pyridin-3-YL)pyridine CAS No. 39883-46-0

2-Hydrazinyl-6-(pyridin-3-YL)pyridine

Cat. No.: B2527505
CAS No.: 39883-46-0
M. Wt: 186.218
InChI Key: FBGDBIMCHDYMQN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-(pyridin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at position 6 with a pyridin-3-yl group and at position 2 with a hydrazinyl moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

(6-pyridin-3-ylpyridin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-14-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGDBIMCHDYMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NN)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-(pyridin-3-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-(pyridin-3-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyridine derivatives. These products have diverse applications in different fields of research .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing hydrazine and pyridine structures demonstrate substantial antimicrobial properties. Specifically, studies have shown that 2-Hydrazinyl-6-(pyridin-3-YL)pyridine exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range comparable to standard antibiotics, indicating their potential as alternative therapeutic agents.

  • Case Study : A study highlighted the synthesis of similar pyridine compounds that showed MIC values between 2.18–3.08 μM against strains such as Staphylococcus aureus and Escherichia coli . This suggests that this compound could be developed further for clinical applications in treating bacterial infections.

Antiviral Properties

In the context of viral infections, particularly during the COVID-19 pandemic, there has been a surge in research focusing on pyridine-based compounds for their antiviral properties. The unique structure of this compound may enhance its interaction with viral proteins, potentially inhibiting viral replication.

  • Research Findings : Pyridine derivatives have been noted for their ability to inhibit viral activity through various mechanisms, including interference with viral entry or replication processes . The presence of hydrazine groups may further enhance these effects by providing additional sites for molecular interactions.

Central Nervous System Effects

Pyridine derivatives have been studied for their effects on the central nervous system (CNS). Compounds similar to this compound have shown promise in modulating neurotransmitter systems, particularly through interactions with GABA receptors . This suggests potential applications in treating neurological disorders such as epilepsy or anxiety.

Anticancer Activity

There is emerging evidence that hydrazine-based compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural features of this compound may contribute to its efficacy against certain cancer types.

Data Table: Biological Activities of this compound

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntibacterialStaphylococcus aureus2.18–3.08 μM
Escherichia coli2.18–3.08 μM
AntiviralSARS-CoV-2TBD
CNS ActivityGABA Receptor ModulationTBD
AnticancerVarious Cancer Cell LinesTBDTBD

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-(pyridin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine rings can also interact with various receptors or enzymes, affecting their function .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-hydrazinyl-6-(pyridin-3-yl)pyridine with structurally related pyridine derivatives, emphasizing substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Notable Properties/Applications References
This compound Hydrazinyl (2), pyridin-3-yl (6) C₁₀H₉N₅ Hydrazine, pyridine Potential ligand for metal coordination N/A
(6-Methyl-pyridine-3-yl)-hydrazine Hydrazinyl (3), methyl (6) C₆H₉N₃ Hydrazine, methyl Discontinued (stability/synthesis issues)
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Methoxy (2), amine (5) C₁₁H₁₁N₃O Methoxy, amine Intermediate in drug synthesis
6-(Pyridin-3-yl)pyridazine-3-thiol Pyridin-3-yl (6), thiol (3) C₉H₇N₃S Thiol, pyridine Chelating agent, catalytic applications
2-(Pyridin-3-yl)-1H-benzo[d]imidazole Pyridin-3-yl (2), benzimidazole C₁₂H₉N₃ Benzimidazole, pyridine Antibacterial activity
Key Observations:
  • Hydrazinyl vs. Amine/Thiol Groups : The hydrazinyl group in the target compound is a stronger nucleophile compared to amines or thiols, enhancing its reactivity in metal coordination or condensation reactions .
  • Electronic Effects : Methoxy substituents (e.g., in 5-(2-methoxypyridin-3-yl)pyridin-2-amine) introduce electron-donating effects, altering solubility and binding affinity compared to electron-withdrawing hydrazinyl groups .

Biological Activity

2-Hydrazinyl-6-(pyridin-3-YL)pyridine is a heterocyclic compound characterized by the presence of both hydrazine and pyridine functional groups. Its molecular formula is C₁₁H₁₃N₃, and it features a hydrazinyl group (-NH-NH₂) at the 2-position and a pyridinyl group at the 6-position of the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The unique structural features of this compound contribute to its biological activity. The presence of the hydrazinyl group enhances its reactivity, while the pyridinyl ring provides a platform for interaction with various biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₃N₃
Molecular Weight189.25 g/mol
Functional GroupsHydrazine, Pyridine
SolubilitySoluble in polar solvents

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties, particularly against multidrug-resistant pathogens. Studies have shown that this compound can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. For instance, compounds derived from this structure have demonstrated enhanced efficacy compared to traditional antibiotics, making them promising candidates for further development in antibiotic therapies.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Various studies have explored its cytotoxic effects on cancer cell lines, indicating that it can induce apoptosis in malignant cells. For example, research has highlighted its effectiveness against lung cancer (A549) and breast cancer (MDA-MB-231) cell lines, where it exhibited significant antiproliferative activity . The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is attributed to its ability to bind to various biological targets, including enzymes and receptors. Molecular docking studies suggest that this compound can interact with specific active sites on target proteins, thereby modulating their activity. Techniques such as spectroscopy and computational modeling are often employed to elucidate these interactions.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against common bacterial strains. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MIC) significantly lower than those of conventional antibiotics.
  • Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on A549 lung cancer cells revealed that compounds based on this scaffold exhibited IC50 values comparable to established anticancer drugs like gefitinib, suggesting a favorable therapeutic index for further development .

Q & A

Q. What are the recommended synthetic routes for preparing 2-hydrazinyl-6-(pyridin-3-yl)pyridine, and what experimental conditions optimize yield?

  • Methodological Answer : The synthesis typically involves cyclization or substitution reactions. For example, hydrazine derivatives can be introduced via nucleophilic substitution using hydrazine hydrate under reflux in ethanol or methanol. Chlorinated intermediates (e.g., 3-chloro-6-(pyridin-3-yl)pyridine) may react with hydrazine at elevated temperatures (80–100°C) for 12–24 hours. Catalytic agents like triethylamine or dimethylformamide (DMF) enhance reactivity . For high-purity yields (>85%), chromatographic purification (silica gel, eluent: ethyl acetate/hexane) is recommended. Safety protocols for handling hydrazine derivatives, including PPE and fume hood use, are critical due to acute toxicity risks .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : 1^1H NMR in DMSO-d6 reveals distinct peaks: δ 8.5–8.7 ppm (pyridin-3-yl protons), δ 4.2–4.5 ppm (hydrazinyl NH2_2), and δ 6.8–7.2 ppm (aromatic protons). 13^{13}C NMR confirms substitution patterns .
  • XRD : Single-crystal X-ray diffraction (SHELX-97) resolves bond lengths and angles. The hydrazinyl group shows a planar geometry with N–N bond lengths of ~1.38 Å, consistent with sp2^2 hybridization. Lattice parameters (e.g., monoclinic P21_1/c) should align with computational models (e.g., Mercury 4.0) .

Advanced Research Questions

Q. What coordination chemistry applications exist for this compound, and how do ligand modifications affect metal-binding efficiency?

  • Methodological Answer : The hydrazinyl group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Co(II), Cu(II)). For Co(II) complexes, UV-Vis spectroscopy (λ = 500–600 nm, d-d transitions) and magnetic susceptibility measurements (μ = 3.8–4.2 BM) confirm octahedral geometry. Substituting pyridin-3-yl with electron-withdrawing groups (e.g., Cl) increases Lewis acidity, enhancing catalytic activity in oxidation reactions . Cyclic voltammetry (CH Instruments) reveals redox potentials (e.g., E1/2_{1/2} = −0.45 V vs. Ag/AgCl for CoIII/II^{III/II}), critical for designing electrocatalysts.

Q. How can discrepancies in reported biological activity data for hydrazinylpyridine derivatives be resolved?

  • Methodological Answer : Contradictions in antimicrobial or antitumor activity often arise from assay variability. Standardize protocols:
  • MIC Testing : Use Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi) with 24-hour incubation .
  • Cytotoxicity : MTT assays (IC50_{50}) on HEK-293 (normal) vs. HeLa (cancer) cells control for selectivity.
    Structure-activity relationships (SARs) clarify trends: Electron-deficient pyridin-3-yl groups enhance membrane permeability, while bulky substituents reduce efficacy .

Q. What computational strategies predict the reactivity of this compound in heterocyclic synthesis?

  • Methodological Answer : Density Functional Theory (DFT, B3LYP/6-311+G(d,p)) models electrophilic aromatic substitution (EAS) at the hydrazinyl site. Fukui indices (NBO analysis) identify nucleophilic centers (f^- > 0.15). Molecular docking (AutoDock Vina) predicts binding affinities for biological targets (e.g., DHFR enzyme, ΔG = −9.2 kcal/mol). Compare with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Key Research Gaps and Recommendations

  • Synthetic Challenges : Optimize green chemistry routes (e.g., microwave-assisted synthesis) to reduce reaction times and waste .
  • Biological Screening : Prioritize in vivo models (e.g., zebrafish) to validate in vitro activity and assess pharmacokinetics .
  • Material Science : Explore metal-organic frameworks (MOFs) using this ligand for gas storage or sensing applications .

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